molecular formula C7H7Br2NO B1590041 2,4-Dibromo-5-methoxyaniline CAS No. 35736-52-8

2,4-Dibromo-5-methoxyaniline

Cat. No. B1590041
CAS RN: 35736-52-8
M. Wt: 280.94 g/mol
InChI Key: RBFJSDKTASSGSH-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methoxyaniline is a chemical compound with the molecular formula C7H7Br2NO . It has a molecular weight of 280.95 . This compound is typically in solid form .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-5-methoxyaniline consists of a benzene ring substituted with two bromine atoms, one methoxy group, and one amine group . The exact positions of these substituents could not be found in the available resources.


Physical And Chemical Properties Analysis

2,4-Dibromo-5-methoxyaniline is a solid at room temperature . It has a molecular weight of 280.95 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

1. Environmental Treatment and Analysis

Methoxyanilines, which include compounds like 2,4-Dibromo-5-methoxyaniline, are used in various industries, including dyes and pharmaceuticals. These compounds can be toxic and carcinogenic, necessitating effective treatment methods before being discharged into water resources. Research by Chaturvedi and Katoch (2020) explored the use of Fenton-like oxidation for the degradation of Methoxyanilines, such as 2-Methoxyaniline and 4-Methoxyaniline, highlighting the potential for treating wastewater containing these chemicals (Chaturvedi & Katoch, 2020).

2. Pharmaceutical Research

Compounds related to 2,4-Dibromo-5-methoxyaniline are significant in pharmaceutical research. For instance, 5-Ethylsulfonyl-2-methoxyaniline, a closely related molecule, is used in the synthesis of various biological agents targeting kinases, including VEGFR2 inhibitors, and has applications in creating antimalarials and other pharmacological agents. This showcases the compound's versatility in drug development and the synthesis of biologically active molecules (Johnson et al., 2022).

3. Advanced Material Research

In material science, derivatives of Methoxyaniline like poly(2-methoxyaniline-5-sulfonic acid) have been synthesized in optically active forms. These materials show potential in applications like electroactivity and optical activity, useful in various technological fields. The research by Strounina, Kane-Maguire, and Wallace (1999) demonstrated the potential of these compounds in creating advanced materials with unique properties (Strounina et al., 1999).

Safety And Hazards

2,4-Dibromo-5-methoxyaniline is considered hazardous. It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

2,4-dibromo-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFJSDKTASSGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30539373
Record name 2,4-Dibromo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-5-methoxyaniline

CAS RN

35736-52-8
Record name 2,4-Dibromo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30539373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
QM Malik, S Ijaz, DC Craig, AC Try - Tetrahedron, 2011 - Elsevier
Tröger’s base analogues were prepared bearing methoxy groups in the 1,7-, 2,8-, 3,9- or 4,10-positions. These compounds were converted to their dihydroxy analogues in excellent …
Number of citations: 23 www.sciencedirect.com
JJ Mason - 2009 - search.proquest.com
The methods that were developed for the synthesis of the heterocyclic natural products luotonin A, ophiuroidine, cephalandole B, and the indol-3-yl-benzoxazinones of cephalandole A …
Number of citations: 2 search.proquest.com

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